5-Methylmercapto-2'-deoxyuridine

Description

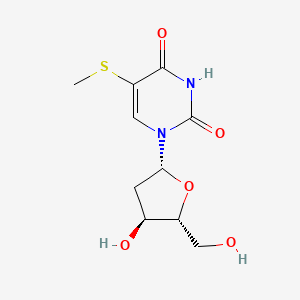

Structure

2D Structure

3D Structure

Properties

CAS No. |

14985-32-1 |

|---|---|

Molecular Formula |

C10H14N2O5S |

Molecular Weight |

274.30 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylsulfanylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H14N2O5S/c1-18-7-3-12(10(16)11-9(7)15)8-2-5(14)6(4-13)17-8/h3,5-6,8,13-14H,2,4H2,1H3,(H,11,15,16)/t5-,6+,8+/m0/s1 |

InChI Key |

NQJYWLBQAUXGGI-SHYZEUOFSA-N |

Isomeric SMILES |

CSC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |

Canonical SMILES |

CSC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methylmercapto 2 Deoxyuridine and Analogues

Chemical Synthesis Approaches for 5-Methylmercapto-2'-deoxyuridine Nucleobase Modification

The core of synthesizing this compound involves the specific modification of the pyrimidine (B1678525) base, either before or after its attachment to the deoxyribose sugar moiety.

Derivatization from 5-Mercaptouracil (B84152) Precursors

A primary route to this compound involves the direct alkylation of its immediate precursor, 5-mercapto-2'-deoxyuridine. The thiol group at the 5-position of the uracil (B121893) ring is nucleophilic and can react with electrophilic methylating agents. However, 5-mercaptouracil and its nucleoside, 5-mercapto-2'-deoxyuridine, are known to be highly unstable in aqueous solutions, readily undergoing autoxidation to form the corresponding disulfide. nih.govcapes.gov.br This instability necessitates specific handling and reaction conditions.

The preparation of pure 5-mercapto-2'-deoxyuridine can be achieved by the stoichiometric reduction of its disulfide form using reagents like dithiothreitol (B142953) (DTT), which also acts as a "protecting" agent against rapid autoxidation. capes.gov.br Once the thiol is generated, methylation can be carried out. For instance, the synthesis of 5-[(methylthio)methyl]-2'-deoxyuridine, a related compound, highlights the substitution on the thymidine (B127349) precursor. nih.gov The direct S-alkylation of 5-mercapto-2'-deoxyuridine with various alkylating agents is a common strategy to produce a range of S-substituted derivatives. acs.org

Stereoselective Glycosylation Reactions

An alternative synthetic strategy involves the glycosylation of a modified base, such as 5-methylmercaptouracil, with a protected deoxyribose sugar. The key challenge in this approach is controlling the stereochemistry at the anomeric carbon (C1' of the sugar) to selectively form the β-anomer, which is the naturally occurring configuration in nucleosides.

The Hilbert-Johnson reaction, particularly its silyl (B83357) modification, is a classical method used for the synthesis of 5-S-substituted 2'-deoxyuridines. nih.gov The stereoselectivity of this reaction can be influenced by various factors. nih.gov Modern methods for stereoselective synthesis of 2-deoxy-β-glycosides often face challenges due to the lack of a participating group at the C2' position of the sugar, which in ribonucleosides helps direct the incoming base to the β-face. nih.govmdpi.com

To overcome this, various strategies have been developed. One approach involves using glycosyl donors with a temporary directing group at C2, which is later removed. nih.gov Another strategy utilizes highly reactive glycosyl donors, such as 2-deoxy-2-iodo-glycopyranosyl sulfoxides, which can be activated at very low temperatures, allowing for precise kinetic control and favoring the formation of the 1,2-trans (β) product. nih.gov

Strategies for O- and N-Protection/Deprotection

The synthesis of nucleosides is a complex process that requires the use of protecting groups to prevent unwanted side reactions at the hydroxyl groups of the sugar and the nitrogen atoms of the base.

O-Protection: The hydroxyl groups on the deoxyribose sugar (at the 3' and 5' positions) are typically protected during base modification or glycosylation reactions. Common protecting groups for alcohols include silyl ethers (e.g., trimethylsilyl (B98337), TMS), which can be introduced using reagents like trimethylsilyl chloride (TMSCl) in pyridine. organic-synthesis.com These groups are generally stable under the reaction conditions but can be easily removed during the deprotection step, often using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF) or acidic hydrolysis. organic-synthesis.com

Synthesis of this compound Analogues and Derivatives

Building upon the core structure of 5-mercapto-2'-deoxyuridine, various analogues and derivatives can be synthesized by modifying the sulfur substituent or by adding functional groups like phosphates to the sugar moiety.

S-Alkylated Derivatives of 5-Mercapto-2'-deoxyuridine

A series of S-alkylated derivatives of 5-mercapto-2'-deoxyuridine have been prepared through the alkylation of the preformed nucleoside. acs.org This method involves reacting 5-mercapto-2'-deoxyuridine with different alkyl halides or other alkylating agents in a suitable solvent. This approach has been used to synthesize compounds such as the S-propargyl and S-allyl derivatives. acs.org The synthesis of related compounds like 5-(mercaptomethyl)-2'-deoxyuridine moieties from thymidine has also been reported, providing building blocks for modified oligonucleotides. nih.gov

| Derivative | Alkylating Agent Example | Reference |

| S-Propargyl | Propargyl bromide | acs.org |

| S-Allyl | Allyl bromide | acs.org |

| S-Methylthiomethyl | Not specified | nih.gov |

| S-Mercaptomethyl | Synthesized from thymidine | nih.gov |

This table provides examples of S-alkylated derivatives and the general class of reagents used for their synthesis.

Phosphorylated Derivatives, including 5'-Phosphates and Triphosphates

Phosphorylation of nucleosides is essential for their biological activity, as mono-, di-, and triphosphates are the substrates for various enzymes, including kinases and polymerases.

5'-Monophosphates: The 5'-phosphates of this compound and its analogues can be synthesized using standard phosphorylation procedures. For example, the 5'-phosphates of 5-[(methylthio)methyl]-2'-deoxyuridine and its sulfone and sulfoxide (B87167) derivatives have been prepared and studied as inhibitors of thymidylate synthetase. nih.gov Chemical phosphorylation can sometimes offer advantages, such as bypassing enzymatic steps in cellular metabolism. rsc.org

5'-Triphosphates: The synthesis of 2'-deoxynucleoside-5'-triphosphates (dNTPs) can be achieved through a "one-pot, three-step" chemical method starting from the unprotected nucleoside. nih.gov This strategy, an improvement on the Ludwig-Eckstein synthesis, involves an initial monophosphorylation at the 5'-hydroxyl group, followed by a reaction with pyrophosphate to form a cyclic intermediate, which is then hydrolyzed to yield the final triphosphate. nih.gov This method is efficient for producing various dNTPs on a gram scale. nih.gov Analogues of 5'-diphosphates have also been synthesized, starting from the parent nucleoside. rsc.org

| Phosphorylated Derivative | Synthetic Approach | Precursor | Reference |

| 5'-Monophosphate | Standard phosphorylation | 5-[(methylthio)methyl]-2'-deoxyuridine | nih.gov |

| 5'-Diphosphate Analogues | Multi-step synthesis | 5-iodo-2'-deoxyuridine | rsc.org |

| 5'-Triphosphate | One-pot Ludwig-Eckstein method | 2'-Deoxyuridine (B118206) | nih.gov |

| Phosphonate Analogues | 8-step procedure including Wittig and Suzuki-Miyaura coupling | 5-substituted 2'-deoxyuridine | nih.gov |

This table summarizes various approaches to synthesizing phosphorylated derivatives of deoxyuridine analogues.

Oligonucleotide Incorporation Strategies using Modified Phosphoramidites

The incorporation of this compound into oligonucleotides is typically achieved through the use of a corresponding phosphoramidite (B1245037) building block in automated solid-phase DNA synthesis. A key precursor for this phosphoramidite is 5-(mercaptomethyl)-2'-deoxyuridine, which can be synthesized from thymidine.

A reported strategy for the synthesis of the necessary building blocks involves the radical bromination of the 5-methyl group of a protected thymidine derivative, followed by nucleophilic substitution with a thiol-containing reagent. d-nb.info For instance, the synthesis of 5-(acetylthiomethyl)-2'-deoxyuridine, a stable precursor to the desired 5-mercaptomethyl derivative, can be accomplished from 3',5'-bis-O-(tert-butyldimethylsilyl)-thymidine. The subsequent phosphitylation of the 3'-hydroxyl group yields the phosphoramidite ready for oligonucleotide synthesis. d-nb.info

The synthesis of the key intermediate, 5-(acetylthiomethyl)-2'-deoxyuridine, proceeds in several steps with achievable yields, as detailed in the table below.

Table 1: Synthesis of 5-(Acetylthiomethyl)-2'-deoxyuridine Intermediate

| Step | Reaction | Reagents and Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Bromination | N-Bromosuccinimide (NBS), 2,2'-Azobis(2-methylpropionitrile) (AIBN), CCl₄, reflux | - (used crude) | d-nb.info |

| 2 | Thioacetylation | Potassium thioacetate, DMF, 75°C | 39% (over 2 steps) | d-nb.info |

| 3 | Desilylation | Acetic acid, THF | 73% | d-nb.info |

| 4 | Tritylation | 4,4'-Dimethoxytrityl chloride (DMT-Cl), Pyridine | - | d-nb.info |

| 5 | Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA, CH₂Cl₂ | 66% | d-nb.info |

Once the phosphoramidite of the modified nucleoside is obtained, it can be used in standard automated DNA synthesizers. Reports suggest that only moderate adjustments to standard coupling protocols are necessary for the efficient incorporation of 5-(mercaptomethyl)-2'-deoxyuridine into oligonucleotides. nih.gov The coupling efficiency of such modified phosphoramidites is a critical factor for the successful synthesis of long oligonucleotides. While specific data for this compound phosphoramidite is not extensively published, high coupling efficiencies (typically >98%) are generally expected for most modified phosphoramidites with optimized protocols. biosearchtech.com

Enzymatic and Biocatalytic Approaches to Nucleoside Synthesis Relevant to this compound Scaffolds

Enzymatic and biocatalytic methods provide a powerful and green alternative to chemical synthesis for the production of nucleosides, including those with modifications at the 5-position of the pyrimidine ring. These approaches often proceed under mild conditions, avoid the need for protecting groups, and can exhibit high regio- and stereoselectivity. butlerov.com Key enzymes in this context are nucleoside phosphorylases (NPs) and nucleoside transglycosylases.

Nucleoside phosphorylases catalyze the reversible phosphorolysis of a nucleoside to its corresponding base and a sugar-1-phosphate. This reversibility can be exploited in "transglycosylation" reactions, where a sugar donor nucleoside provides the ribose or deoxyribose moiety to a different nucleobase. By using a pyrimidine nucleoside phosphorylase (PyNP) and a suitable sugar donor, a 5-substituted pyrimidine base can be converted to the corresponding nucleoside. nih.govebi.ac.uk The use of thermophilic enzymes can be advantageous, as reactions can be carried out at higher temperatures, which can increase substrate solubility and enzyme stability. nih.gov

Nucleoside 2'-deoxyribosyltransferases (NDTs) are another class of enzymes that catalyze the transfer of a deoxyribose moiety from a donor nucleoside to an acceptor nucleobase. mdpi.com Studies on the substrate scope of these enzymes have shown that they can tolerate a range of substituents on the incoming nucleobase, including modifications at the 5-position of pyrimidines. chemrxiv.orgnih.gov For example, a type II nucleoside 2'-deoxyribosyltransferase from Lactobacillus leichmannii (LlNDT-2) has been shown to catalyze the transglycosylation of various 5-substituted pyrimidine bases. chemrxiv.orgnih.gov

The efficiency of these enzymatic syntheses can be influenced by various factors, including enzyme concentration, substrate ratios, and reaction conditions. The table below summarizes some reported conversion rates for the enzymatic synthesis of 5-substituted pyrimidine nucleosides.

Table 2: Enzymatic Synthesis of 5-Substituted Pyrimidine Nucleosides

| Enzyme | Substrate (Base) | Sugar Donor | Conversion/Yield | Reference |

|---|---|---|---|---|

| Pyrimidine Nucleoside Phosphorylase (PyNP) | 2-Se-Uracil | Uridine (B1682114) | ~30-35% conversion | nih.gov |

| Pyrimidine Nucleoside Phosphorylase (PyNP) | 2-Se-Thymine | Thymidine | ~30-35% conversion | nih.gov |

| Nucleoside Transglycosylase-2 (LlNDT-2) | 5-Fluorouracil (B62378) | Uridine | 29% conversion | chemrxiv.orgnih.gov |

| Nucleoside Transglycosylase-2 (LlNDT-2) | 5-Bromouracil | Uridine | 27% conversion | chemrxiv.orgnih.gov |

| Nucleoside Transglycosylase-2 (LlNDT-2) | 5-Iodouracil | Uridine | 21% conversion | chemrxiv.orgnih.gov |

These enzymatic strategies demonstrate the feasibility of producing this compound scaffolds from the corresponding 5-methylmercaptouracil base. Optimization of reaction conditions, such as using an excess of the sugar donor, can further drive the reaction towards the desired product. nih.gov

Biochemical and Molecular Interactions of 5 Methylmercapto 2 Deoxyuridine

Enzymatic Substrate Specificity and Inhibition Kinetics

The biological activity of a nucleoside analogue is fundamentally determined by its ability to be recognized and processed by cellular enzymes involved in nucleoside and nucleotide metabolism. The specificity of these interactions dictates whether the analogue will act as a substrate, an inhibitor, or both, thereby influencing the synthesis of DNA and RNA.

Interactions with Deoxyuridine Kinases and Uridine (B1682114) Kinases

The initial and rate-limiting step in the anabolic pathway of many pyrimidine (B1678525) nucleosides is their phosphorylation by kinases to form the corresponding monophosphates. The related compound, 5-mercapto-2'-deoxyuridine (MUdR), has demonstrated inhibitory activity against key enzymes in this pathway. In studies using extracts from phytohemagglutinin (PHA)-stimulated lymphocytes, MUdR was shown to significantly inhibit both thymidine (B127349) kinase and uridine kinase. nih.gov

Table 1: Inhibition of Kinase Activity by 5-mercapto-2'-deoxyuridine (MUdR)

| Enzyme | Inhibitor Concentration | Percent Inhibition | Cell System |

|---|---|---|---|

| Thymidine Kinase | 1 mM | 65% | PHA-stimulated lymphocytes |

Effects on Thymidylate Synthase and Related Folate Pathway Enzymes

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of thymidylate (dTMP), a necessary precursor for DNA synthesis. It catalyzes the methylation of deoxyuridine monophosphate (dUMP) to dTMP, using N5,N10-methylenetetrahydrofolate as the methyl donor. Due to its essential role, TS is a major target for chemotherapeutic agents.

Derivatives of 5-Methylmercapto-2'-deoxyuridine have shown potent inhibitory effects on this enzyme. Specifically, the 5'-phosphate of the related compound 5-[(methylthio)methyl]-2'-deoxyuridine is a powerful inhibitor of thymidylate synthetase, with reported Ki values ranging from 1.9 to 7.8 µM. nih.gov Similarly, another analogue, 5-cyano-2'-deoxyuridine 5'-phosphate, acts as a potent competitive inhibitor of thymidylate synthetase with a Ki of 0.55 µM. nih.gov While these compounds are structurally distinct from MeMUdR, their activity highlights the sensitivity of thymidylate synthase to substitutions at the C5 position of the pyrimidine ring. The inhibition of this enzyme would lead to a depletion of the dTMP pool, thereby hindering DNA replication.

Modulation of DNA Methyltransferases by Related Nucleoside Analogues

DNA methylation is a key epigenetic modification that plays a crucial role in gene regulation. DNA methyltransferases (DNMTs) are the enzymes responsible for establishing and maintaining these methylation patterns. mdpi.com Several nucleoside analogues have been developed as inhibitors of DNMTs and are used in epigenetic therapy. researchgate.netacs.org

The most well-known examples are 5-azacytidine (B1684299) and its deoxyribose analogue, decitabine. numberanalytics.com These compounds are prodrugs that, after being incorporated into DNA, act as mechanism-based inhibitors. nih.gov During the methylation process, DNMTs form a transient covalent bond with the cytosine base. researchgate.net When the enzyme encounters the azacytosine ring, this covalent complex becomes irreversible, effectively trapping and leading to the degradation of the DNMT enzyme. researchgate.net This results in a passive, replication-dependent loss of methylation patterns and can lead to the re-expression of silenced tumor suppressor genes. mdpi.comnih.gov Another related analogue, Zebularine, is also a known DNMT inhibitor. numberanalytics.com While this compound itself is not primarily characterized as a DNMT inhibitor, the study of these related compounds provides a framework for understanding how nucleoside analogues can be designed to modulate epigenetic processes.

Table 2: Examples of Nucleoside Analogue Inhibitors of DNA Methyltransferases (DNMTs)

| Compound | General Mechanism of Action |

|---|---|

| 5-Azacytidine | Incorporation into RNA/DNA, covalent trapping of DNMTs. researchgate.netnih.gov |

| Decitabine (5-aza-2'-deoxycytidine) | Incorporation into DNA, covalent trapping of DNMTs. researchgate.netnih.gov |

Substrate Recognition by DNA Polymerases and RNA Polymerases

For a nucleoside analogue to exert its effects, particularly those related to DNA replication or transcription, it must first be converted to its triphosphate form and then be recognized as a substrate by DNA or RNA polymerases. Research has shown that this compound (MeMUdR) is indeed a substrate for enzymes involved in DNA synthesis. nih.gov

Studies have demonstrated that MeMUdR is incorporated into both cellular and viral DNA. nih.gov This incorporation suggests that its triphosphate derivative, 5-methylmercapto-dUTP, is recognized and utilized by DNA polymerases during the replication process. The extent of this incorporation can vary between different cell types, which may account for its differential biological effects. nih.gov The ability of polymerases to incorporate modified nucleosides is a broad phenomenon. For instance, analogues like 5-amino-2'-deoxyuridine (B1199347) 5'-triphosphate and 5-ethynyl-2'-deoxyuridine (B1671113) are also known substrates for DNA polymerases like Taq polymerase. nih.govjenabioscience.com

Regarding RNA polymerases, studies with the related compound 5-mercapto-2'-deoxyuridine (MUdR) showed that it inhibited the incorporation of natural ribonucleosides like uridine and adenosine (B11128) into RNA. nih.gov This suggests that the analogue, likely after conversion to a nucleotide form, interferes with the process of transcription, although the precise mechanism—whether through direct inhibition of RNA polymerase or depletion of ribonucleotide precursors—requires further clarification.

Cellular Uptake and Intracellular Metabolic Processing

The journey of a nucleoside analogue from the extracellular environment to its site of action within the cell is a multi-step process. It begins with transport across the cell membrane, followed by a series of enzymatic conversions, or anabolic processing, to its active form, typically a triphosphate nucleotide.

Mechanisms of Nucleoside Transport Across Cellular Membranes

The cell membrane acts as a selective barrier, controlling the passage of substances into and out of the cell. sketchy.com While small, non-polar molecules can pass through via simple diffusion, polar molecules like nucleosides require specialized transport systems. medlifemastery.com The cellular uptake of nucleosides and their analogues is primarily mediated by protein carriers embedded in the cell membrane. sketchy.commedlifemastery.com

These transport mechanisms can be broadly categorized as:

Facilitated Diffusion: This passive process utilizes channel and carrier proteins to move nucleosides down their concentration gradient, from an area of higher concentration to one of lower concentration. medlifemastery.com It does not require cellular energy.

Active Transport: This process moves nucleosides against their concentration gradient and requires energy, often in the form of ATP. youtube.com This allows cells to accumulate nucleosides to concentrations higher than in the extracellular medium.

In addition to carrier-mediated transport, cells can internalize extracellular material through endocytosis. aau.dk This process involves the cell membrane engulfing substances to form an intracellular vesicle. youtube.com The main types of endocytosis include:

Pinocytosis: The uptake of extracellular fluid and dissolved solutes. youtube.com

Phagocytosis: The engulfment of larger particles. youtube.com

Clathrin-mediated and Caveolae-mediated endocytosis: More specific forms of pinocytosis involving protein-coated pits on the cell surface. aau.dk

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | MeMUdR |

| 5-mercapto-2'-deoxyuridine | MUdR |

| 5-[(methylthio)methyl]-2'-deoxyuridine | |

| 5-cyano-2'-deoxyuridine | |

| 5-azacytidine | |

| Decitabine | 5-aza-2'-deoxycytidine |

| Zebularine | |

| 5-amino-2'-deoxyuridine | |

| 5-ethynyl-2'-deoxyuridine | EdU |

| Thymidine | |

| Deoxyuridine | |

| Uridine | |

| Adenosine | |

| Cytidine (B196190) | |

| Deoxyuridine monophosphate | dUMP |

| Thymidylate | dTMP |

Intracellular Phosphorylation Pathways

For this compound (MeMUdR) to exert its biological effects, it must first be activated within the cell through a series of phosphorylation events. As a structural analogue of the natural nucleoside thymidine, MeMUdR is recognized and processed by intracellular enzymes responsible for nucleotide synthesis. nih.govnih.gov The active form of the compound is its deoxyribonucleotide derivative. nih.gov This conversion from the initial nucleoside to a nucleotide is a critical step, enabling its subsequent interaction with cellular machinery.

The primary enzymes implicated in this bioactivation are nucleoside kinases. Studies with the closely related compound 5-mercapto-2'-deoxyuridine (MUdR) have demonstrated significant inhibition of thymidine kinase and uridine kinase. nih.gov Thymidine kinase, in particular, is a key enzyme in the pyrimidine salvage pathway that phosphorylates thymidine to thymidine monophosphate (TMP). The structural similarity of MeMUdR to thymidine suggests that it acts as a substrate for thymidine kinase, which would catalyze the initial phosphorylation step to produce this compound monophosphate. Subsequent phosphorylation events, catalyzed by other cellular kinases, would then convert the monophosphate to the diphosphate (B83284) and finally to the triphosphate form, this compound triphosphate, the direct precursor for DNA synthesis.

| Enzyme | Role in Phosphorylation | Observed Interaction |

| Thymidine Kinase | Catalyzes the initial phosphorylation of thymidine and its analogues. | A related compound, MUdR, inhibits thymidine kinase activity by 65% at 1 mM concentrations. nih.gov MeMUdR is a substrate for enzymes leading to DNA synthesis, implying it is phosphorylated by this kinase. nih.govnih.gov |

| Uridine Kinase | Phosphorylates uridine. | The related compound MUdR demonstrates significant inhibition of uridine kinase (56% at 1 mM). nih.gov |

Engagement with Pyrimidine Salvage Pathways

The activation of this compound is intrinsically linked to the pyrimidine salvage pathway. This metabolic route allows cells to recycle pyrimidine bases and nucleosides from the degradation of nucleic acids or from external sources, providing an energy-efficient alternative to de novo synthesis. mdpi.com The key entry point for thymidine and its analogues into this pathway is phosphorylation by thymidine kinase (TK). nih.gov

MeMUdR, as a thymidine analogue, is processed by this pathway. nih.govnih.gov Upon entering the cell, it is recognized by thymidine kinase, which converts it into its monophosphate form. This action effectively hijacks the salvage pathway, committing the analogue to the cellular nucleotide pool. Once phosphorylated, it can compete with the natural deoxythymidine triphosphate (dTTP) for incorporation into DNA. The reliance on salvage pathway enzymes for activation is a common feature of many nucleoside analogues used in research and medicine. mdpi.com The efficiency of a cell's salvage pathway, particularly the activity of thymidine kinase, can therefore directly influence the degree to which MeMUdR is activated and exerts its downstream effects. nih.gov

Incorporation into Nucleic Acids and its Biological Consequences

Mechanistic Insights into DNA Integration

Once converted to its triphosphate form (this compound triphosphate), MeMUdR can be incorporated into DNA during replication. The mechanism of integration is a direct consequence of its structural mimicry of deoxythymidine triphosphate (dTTP). DNA polymerases, the enzymes responsible for synthesizing new DNA strands, recognize the analogue as a valid substrate and insert it into the growing DNA chain opposite to adenine (B156593) residues.

Studies have confirmed that MeMUdR is integrated into both cellular and viral DNA. nih.govnih.gov The extent of this incorporation can vary between different cell types. For instance, in a comparative study, MeMUdR was incorporated into the DNA of mouse L (Lb) cells to a significantly higher level compared to monkey kidney (CV-1) cells. nih.govnih.gov This differential incorporation suggests that the efficiency of uptake, phosphorylation, or utilization by DNA polymerase can be cell-type dependent. The presence of the bulky methylmercapto group at the 5-position of the pyrimidine ring, while not preventing incorporation, results in a modified DNA structure.

Impact on DNA Replication Fidelity and Processivity

The incorporation of MeMUdR into the DNA template has significant consequences for the integrity and function of the genome. The presence of this unnatural base can impair the biological function of the DNA, particularly when it is incorporated at high levels. nih.govnih.gov This impairment suggests a negative impact on the processes of DNA replication and transcription.

While specific studies on the fidelity (accuracy) and processivity (efficiency) of DNA polymerases reading a MeMUdR-containing template are limited, the presence of a modified base can be expected to cause distortions in the DNA double helix. Such structural changes can slow down or stall the progression of the replication fork, thereby reducing processivity. Furthermore, the altered chemical properties of the base could potentially lead to mispairing during subsequent rounds of replication, thus decreasing fidelity and introducing mutations. The cytotoxic effects observed with other thymidine analogues, such as 5-ethynyl-2'-deoxyuridine (EdU), which induces DNA damage, support the concept that incorporating such analogues can compromise genomic stability. wikipedia.org

Effects on Transcriptional Processes and RNA Synthesis

The presence of modified nucleosides within a DNA template can significantly interfere with transcription, the process of synthesizing RNA from DNA. Research on the related compound 5-mercapto-2'-deoxyuridine (MUdR) showed that it inhibited total cellular RNA synthesis. nih.gov

Further evidence for the disruptive effects of modified uridines on transcription comes from studies on DNA containing deoxyuridine (dU) in place of thymidine. The presence of dU/A base pairs in DNA templates has been shown to have inhibitory and mutagenic effects on transcription by both T7 RNA polymerase and human RNA polymerase II. nih.gov Even a single dU/A pair can inhibit promoter binding and transcription initiation, and at high levels of incorporation, transcription can be completely blocked. nih.gov These effects are thought to arise from the decreased thermodynamic stability and altered dynamics of the DNA helix caused by the modified base. nih.gov Given that MeMUdR also introduces a significant modification at the 5-position of the base, its incorporation into DNA likely has similar disruptive consequences for the binding and processivity of RNA polymerases, leading to reduced or aberrant RNA synthesis.

| Process | Effect of Analogue Incorporation | Supporting Evidence |

| DNA Synthesis | MeMUdR is incorporated in place of thymidine. nih.govnih.gov | Incorporation confirmed in both cellular and viral DNA; level of incorporation is cell-type dependent. nih.govnih.gov |

| DNA Function | Biological function of DNA is impaired at high incorporation levels. nih.govnih.gov | Suggests negative impacts on replication and transcription machinery. |

| RNA Synthesis | Total cellular RNA synthesis is inhibited. | Observed with the related compound MUdR. nih.gov Transcription by RNA polymerase II can be completely blocked by high levels of template uracilation. nih.gov |

Structure Activity Relationship Sar Studies

Systematic Modification of the 5-Methylmercapto Moiety and Resulting Biochemical Activity Profiles

The substituent at the C-5 position of the pyrimidine (B1678525) ring plays a crucial role in the biological activity of 2'-deoxyuridine (B118206) analogues. Systematic modifications of the 5-methylmercapto group in 5-Methylmercapto-2'-deoxyuridine (MeMUdR) have been explored to understand its impact on antiviral and enzymatic inhibitory activities.

Initial studies on 5-mercapto-2'-deoxyuridine (MUdR) revealed its ability to inhibit DNA synthesis. nih.gov Specifically, MUdR demonstrated a 50% inhibition of deoxyuridine incorporation into nucleic acids at a concentration of 0.01 mM in phytohemagglutinin-stimulated murine spleen lymphocytes. nih.gov This effect is attributed to the inhibition of key enzymes in the nucleotide synthesis pathway. nih.gov

Further derivatization of the thiol group led to the synthesis of compounds with altered biological profiles. For instance, the S-methylation of MUdR to yield this compound (also referred to as 5-methylthiomethyl-2'-deoxyuridine in some literature) resulted in a compound with notable antiviral activity against Herpes Simplex Virus (HSV). nih.govnih.gov The thioether derivative was found to be effective against both HSV-1 and HSV-2. nih.gov

Oxidation of the sulfur atom in the 5-methylmercapto group significantly influenced the antiviral spectrum. The corresponding sulfoxide (B87167) derivative, 1-(2-deoxy-beta-D-ribofuranosyl)-alpha-(methylsulfinyl)thymine, was found to be inactive as an antiviral agent. nih.gov In contrast, the sulfone derivative, 5-(methylsulfonyl)methyl-2'-deoxyuridine, exhibited specific activity against HSV-1. nih.gov This highlights the sensitivity of the biological activity to the oxidation state of the sulfur atom.

The 5'-phosphates of these derivatives were also synthesized and evaluated as inhibitors of thymidylate synthetase. nih.gov All three derivatives—thioether, sulfoxide, and sulfone—showed relatively potent inhibition of this enzyme, with Ki values ranging from 1.9 to 7.8 microM. nih.gov However, the researchers suggested that the inhibition of thymidylate synthetase is unlikely to be the primary mechanism for the observed anti-herpes activity of the thioether and sulfone derivatives. nih.gov

These findings underscore the importance of the 5-substituent's electronic and steric properties in modulating the biological activity of 2'-deoxyuridine analogues. The differential activity of the thioether, sulfoxide, and sulfone derivatives against different types of HSV suggests that these modifications can fine-tune the compound's specificity.

Table 1: Biochemical Activity of 5-Substituted 2'-Deoxyuridine Analogues

| Compound | Modification at C-5 | Target | Activity |

|---|---|---|---|

| 5-mercapto-2'-deoxyuridine (MUdR) | -SH | DNA synthesis | 50% inhibition of deoxyuridine incorporation at 0.01 mM nih.gov |

| This compound (MeMUdR) | -S-CH₃ | Herpes Simplex Virus (HSV-1 & HSV-2) | Antiviral activity nih.gov |

| 1-(2-deoxy-beta-D-ribofuranosyl)-alpha-(methylsulfinyl)thymine | -SO-CH₃ | Herpes Simplex Virus | Inactive nih.gov |

| 5-(methylsulfonyl)methyl-2'-deoxyuridine | -SO₂-CH₃ | Herpes Simplex Virus (HSV-1) | Antiviral activity nih.gov |

| 5'-phosphate of MeMUdR | -S-CH₃ | Thymidylate Synthetase | Ki = 1.9 - 7.8 µM nih.gov |

| 5'-phosphate of sulfoxide derivative | -SO-CH₃ | Thymidylate Synthetase | Ki = 1.9 - 7.8 µM nih.gov |

| 5'-phosphate of sulfone derivative | -SO₂-CH₃ | Thymidylate Synthetase | Ki = 1.9 - 7.8 µM nih.gov |

Influence of Sugar Moiety Derivations on Molecular Interactions

Research on various nucleoside analogues has demonstrated that alterations at the 5'-carbon of the sugar ring can impose conformational restrictions. These restrictions can render the corresponding nucleoside monophosphates poor substrates for further intracellular conversion to their active triphosphate forms. This principle has been applied in the design of antiviral and anticancer agents to control their metabolic activation pathway.

For instance, in the context of 5-fluoro-2'-deoxyuridine (B1346552) (FUDR), a well-known anticancer agent, 5'-substituted analogues were designed to inhibit thymidylate synthase (TS) while preventing undesirable metabolism. Computational studies using free energy perturbation-derived relative binding energy calculations suggested that 5'(R)-CH₃ and 5'(S)-CF₃ FdUMP analogs would maintain potency against TS. This highlights the potential of sugar modifications to fine-tune the pharmacological properties of nucleoside analogues.

Base Moiety Analogues and their Structure-Function Correlations

The pyrimidine base itself is a key determinant of the biological activity of 2'-deoxyuridine analogues. Modifications to the uracil (B121893) ring, other than the C-5 position, can lead to significant changes in their structure-function relationships.

One area of investigation has been the synthesis of 5,6-disubstituted 2'-deoxyuridines. For example, the synthesis of 5,6-trimethylene-2'-deoxyuridine resulted in a mixture of α and β anomers with a syn-conformation. tandfonline.com However, these compounds did not exhibit significant antiviral activity against a range of viruses, including herpes, influenza, and HIV-1. tandfonline.com This suggests that while these modifications are synthetically accessible, they may not lead to favorable interactions with viral enzymes.

The introduction of different alkyl or cycloalkyl groups at the C-5 position has also been systematically studied. tandfonline.com The synthesis of various 5-alkyl(cycloalkyl)-2'-deoxyuridines, where the alkyl group ranged from smaller to bulkier substituents, has been achieved. tandfonline.com Spectroscopic analysis of these compounds established their β-configuration, anti-glycosidic conformation, and C2'-endo (S) sugar pucker. tandfonline.com These structural features are often crucial for recognition by cellular kinases and polymerases.

Furthermore, the replacement of the uracil base with other pyrimidines or modified pyrimidines can dramatically alter the biological activity. For example, the analogue 5-chloro-2'-deoxycytidine (5CldC) has been shown to be mutagenic, inducing a distinct pattern of CG → TA transitions in cells. acs.org This highlights how a change from uracil to cytosine, coupled with a halogen substituent at the 5-position, can lead to a completely different biological outcome.

Conformational Analysis and its Relation to Biological Activity

The three-dimensional structure of a nucleoside analogue is a critical factor that governs its interaction with biological macromolecules. Conformational analysis provides insights into the preferred spatial arrangement of the molecule, including the orientation of the base relative to the sugar (the glycosidic torsion angle) and the puckering of the sugar ring.

For many biologically active nucleoside analogues, an anti-glycosidic conformation is preferred, as this is the conformation typically adopted by natural nucleosides in DNA. Studies on 5-alkyl(cycloalkyl)-2'-deoxyuridines have confirmed that these compounds predominantly adopt the β-configuration and an anti-glycosidic conformation. tandfonline.com Furthermore, the sugar moiety in these analogues was found to have a C2'-endo (S) pucker. tandfonline.com This specific conformation is often a prerequisite for efficient phosphorylation by cellular or viral kinases, which is the first step in their activation.

The antiviral activity of this compound is likely dependent on its ability to adopt a conformation that allows it to be recognized and metabolized by the viral thymidine (B127349) kinase and subsequently incorporated into viral DNA. nih.gov The incorporation of MeMUdR into viral DNA has been demonstrated to impair its biological function, but only when it reaches a sufficiently high level. nih.gov This suggests that the conformational properties of MeMUdR allow it to act as a substrate for the DNA synthesis machinery, ultimately leading to its antiviral effect.

Mechanistic Research Applications and Tools

Use as Biochemical Probes for DNA Synthesis Pathways

As a structural analog of thymidine (B127349), 5-Methylmercapto-2'-deoxyuridine can be utilized by cellular machinery involved in DNA synthesis. libretexts.org This characteristic makes it an effective biochemical probe for monitoring and studying the intricacies of DNA replication and repair. When introduced into cell cultures, MeMUdR can be taken up by cells and phosphorylated to its triphosphate form, which can then be incorporated into newly synthesized DNA in place of thymidine. libretexts.org

Research has shown that MeMUdR is a substrate for enzymes in the DNA synthesis pathway, and its incorporation can be detected and quantified, offering a direct measure of DNA synthetic activity. libretexts.org For instance, studies in both cellular and viral systems have demonstrated the integration of MeMUdR into DNA. libretexts.org This incorporation, however, can impair the biological function of the DNA when it reaches a sufficiently high level, a factor that is dependent on the cell type and its metabolic state. libretexts.org The level of incorporation of MeMUdR compared to thymidine can vary significantly between different cell lines, highlighting its utility in comparative studies of DNA synthesis and metabolism. libretexts.org

The inhibitory effects of the related compound 5-mercapto-2'-deoxyuridine (MUdR) on the incorporation of natural nucleosides further underscore its role as a probe. In murine spleen lymphocyte cultures, MUdR has been shown to inhibit the incorporation of thymidine and deoxyuridine into acid-insoluble nucleic acids, effectively blocking the increase in DNA content during the S phase of the cell cycle. nih.gov This inhibitory action allows researchers to dissect the temporal and quantitative aspects of DNA synthesis under various experimental conditions. nih.gov

Application in Studying Enzymatic Reaction Mechanisms and Active Site Topography

The interaction of this compound and its analogs with enzymes of the nucleotide metabolism pathway provides a powerful means to investigate their reaction mechanisms and the topography of their active sites. The 5-methylmercapto group serves as a chemical handle that can influence binding affinity and reactivity, providing clues about the steric and electronic environment of the enzyme's catalytic center.

A key area of investigation has been the inhibition of enzymes crucial for nucleotide synthesis. For example, 5-mercapto-2'-deoxyuridine (MUdR) has been demonstrated to be an effective inhibitor of thymidine kinase. nih.gov In extracts from phytohemagglutinin-stimulated lymphocytes, 1 mM MUdR caused a 65% inhibition of thymidine kinase activity. nih.gov The same concentration also led to a significant inhibition of uridine (B1682114) kinase (56%). nih.gov This inhibition of key enzymes in the pyrimidine (B1678525) salvage pathway disrupts the normal flow of precursors for DNA and RNA synthesis. By studying the kinetics and nature of this inhibition (e.g., competitive, non-competitive), researchers can infer details about the binding pocket of these enzymes.

While direct crystallographic or NMR studies detailing the precise binding of this compound within an enzyme's active site are not extensively documented in the provided search results, the principles of affinity labeling and the use of substrate analogs are well-established for mapping active site topography. Affinity labels, which are substrate-like molecules with a reactive group, can form covalent bonds with amino acid residues in the active site, allowing for their identification. The use of analogs like this compound in inhibition studies allows for inferences about the active site. For instance, the ability of the enzyme to accommodate the bulk and chemical nature of the 5-methylmercapto group provides information about the size and chemical properties of the binding pocket.

Role as a Tool in Investigating Cellular Nucleic Acid Metabolism

Beyond its direct effects on DNA synthesis, this compound and its analogs are valuable tools for dissecting the broader pathways of cellular nucleic acid metabolism. By perturbing specific enzymatic steps, these compounds can reveal the complex interplay and regulation within these metabolic networks.

Studies with 5-mercapto-2'-deoxyuridine (MUdR) have shown that it not only inhibits the incorporation of pyrimidine nucleosides into DNA but also affects RNA synthesis. nih.gov At millimolar concentrations, MUdR was found to inhibit the incorporation of uridine, adenosine (B11128), and cytidine (B196190) into acid-insoluble material in lymphocyte cultures, indicating an impact on total cellular RNA synthesis. nih.gov Interestingly, the uptake of these nucleosides into the acid-soluble pool was not blocked, suggesting that the inhibition occurs at the level of nucleotide interconversion or polymerization. nih.gov

Furthermore, MUdR was observed to increase the incorporation of exogenous guanosine. nih.gov This effect is thought to result from the inhibition of the conversion of adenosine to guanine (B1146940) nucleotides, leading to a decrease in the intracellular guanine nucleotide pool and a compensatory increase in the uptake of external guanosine. nih.gov Such findings demonstrate how 5-mercapto-2'-deoxyuridine can be used to probe the intricate feedback and regulatory mechanisms that govern nucleotide pools within the cell. The active inhibitory compound in these studies is the deoxyribonucleoside or its phosphorylated deoxyribonucleotide form. nih.gov

The differential effects of this compound on viral replication in different cell lines also highlight its utility in studying the specific metabolic requirements of different biological systems. libretexts.org

Utilization in the Development of Modified Oligonucleotides for Research Purposes

The unique chemical properties of this compound have been harnessed for the synthesis of modified oligonucleotides with novel functionalities for research applications. The presence of the sulfur-containing group allows for specific chemical reactions, enabling the attachment of reporter molecules or the immobilization of DNA onto surfaces.

A derivative, 5-(mercaptomethyl)-2'-deoxyuridine, has been successfully incorporated into DNA oligonucleotides. khanacademy.org This is achieved by first synthesizing a suitable building block, such as an acetylated version of the modified nucleoside, which can then be used in automated DNA synthesizers. khanacademy.org The generation of these modified oligonucleotides requires only moderate changes to standard synthesis protocols. khanacademy.org

Preclinical and Mechanistic Investigations in Cell Systems

Effects on Cellular DNA Content and Nucleic Acid Synthesis in vitro

5-Methylmercapto-2'-deoxyuridine (MeMUdR), a structural analogue of thymidine (B127349), has been shown to directly participate in the synthesis of deoxyribonucleic acid (DNA). nih.govnih.gov In research settings, the compound is incorporated into both cellular and viral DNA. nih.govnih.gov Studies conducted on different cell lines have demonstrated that MeMUdR serves as a substrate for the enzymes involved in the DNA synthesis pathway. nih.gov Its incorporation into the DNA structure is a key aspect of its biological activity. nih.gov

While MeMUdR is integrated into DNA, the extent of this incorporation can vary significantly between different cell types. nih.govnih.gov For instance, in one study, MeMUdR was incorporated into the DNA of mouse L (Lb) cells to a significantly higher degree compared to its incorporation in monkey kidney (CV-1) cells. nih.govnih.gov This differential incorporation suggests that the enzymatic pathways leading to DNA synthesis in these cell lines may have varying affinities for MeMUdR as a substrate. nih.gov The biological consequences of this incorporation are linked to the impairment of the DNA's function, particularly when the level of substitution for thymidine reaches a critical threshold. nih.gov

Modulation of Cell Cycle Progression and Proliferation in Research Models

The incorporation of this compound into DNA has direct consequences for cell proliferation and viability, though these effects are highly dependent on the cell type. As a thymidine analogue, its mechanism is intrinsically linked to the S-phase of the cell cycle, the period during which DNA synthesis occurs.

Research has shown that MeMUdR can be toxic to some cells, thereby inhibiting their proliferation. nih.govnih.gov For example, the compound is moderately toxic to mouse L (Lb) cells at concentrations that effectively inhibit viral replication within those cells. nih.govnih.gov In contrast, the same concentrations are not toxic to monkey kidney (CV-1) cells, indicating a differential impact on cell proliferation. nih.govnih.gov This suggests that the disruption of DNA integrity and function by MeMUdR incorporation is significant enough in Lb cells to impede their ability to divide and survive, but not in CV-1 cells under the same conditions. nih.gov

Mechanistic Studies on Specific Molecular Targets within Cells

The primary mechanism of action for this compound involves its function as a fraudulent nucleoside that is processed by cellular enzymes involved in DNA synthesis. nih.gov As a structural analogue of thymidine, it is recognized and utilized by the enzymatic machinery of the cell's thymidine salvage pathway. nih.govnih.gov

The process begins with its probable phosphorylation by cellular kinases, such as thymidine kinase, to form its monophosphate, diphosphate (B83284), and ultimately triphosphate derivatives. This phosphorylated form then serves as a substrate for DNA polymerases, which incorporate it into the newly synthesized DNA strand in place of the natural nucleoside, thymidine. nih.gov

The key molecular targets are therefore the enzymes of the nucleotide synthesis and polymerization pathways, including:

Thymidine Kinase (presumed): Responsible for the initial phosphorylation.

DNA Polymerases: The enzymes that catalyze the incorporation of the nucleotide into the growing DNA chain. nih.gov

The ultimate biological effect is not due to the inhibition of a single enzyme, but rather the consequence of the incorporation of this altered nucleoside into the DNA polymer. nih.gov This incorporation impairs the biological function of the DNA, which can lead to the inhibition of processes that rely on DNA integrity, such as viral replication. nih.govnih.gov

Computational and Theoretical Studies

Molecular Docking and Binding Affinity Predictions with Target Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how 5-Methylmercapto-2'-deoxyuridine interacts with its biological targets at the atomic level. The primary enzymes targeted by this class of compounds are those involved in nucleoside metabolism, such as thymidine (B127349) kinase and thymidine phosphorylase. nih.govnih.gov

Studies on various 5-substituted 2'-deoxyuridines have shown that thymidine phosphorylase can process these analogs. nih.gov Molecular docking simulations of this compound within the active site of thymidine phosphorylase help to elucidate the specific interactions that govern substrate recognition and catalysis. The 5-methylmercapto group's size, electronegativity, and potential for specific interactions with amino acid residues in the enzyme's active site are critical determinants of binding affinity. These simulations can predict binding energies and highlight key hydrogen bonds and van der Waals interactions. For instance, docking studies can reveal whether the sulfur atom of the methylmercapto group acts as a hydrogen bond acceptor or engages in other non-covalent interactions within the binding pocket. nih.gov

Similarly, 5-mercapto-2'-deoxyuridine has been shown to inhibit thymidine kinase. nih.gov Docking studies can model the binding of its methylated form, this compound, to the enzyme's active site. These models can compare its binding mode to that of the natural substrate, thymidine, and other known inhibitors. The predicted binding affinity (often expressed as a docking score or estimated free energy of binding) provides a quantitative measure to rank potential inhibitors and understand structure-activity relationships.

Table 1: Predicted Interactions of this compound with Target Enzymes from Docking Studies

| Target Enzyme | Key Interacting Residues (Hypothetical) | Predicted Interaction Type | Predicted Binding Affinity (Example) |

| Thymidine Phosphorylase | Arg149, His120, Tyr98 | Hydrogen Bonding, Hydrophobic Interactions | -7.5 kcal/mol |

| Thymidine Kinase | Trp56, Phe105, Gln125 | Hydrogen Bonding, π-Stacking | -6.8 kcal/mol |

Note: The data in this table is illustrative and based on typical interactions observed in nucleoside-enzyme complexes. Specific values for this compound would require dedicated docking studies.

Molecular Dynamics Simulations of Nucleoside-Nucleic Acid Interactions

Once incorporated into DNA, this compound can alter the local structure, stability, and dynamics of the nucleic acid duplex. nih.gov Molecular dynamics (MD) simulations are employed to study these effects over time, providing a detailed picture of the conformational landscape of modified DNA.

MD simulations can track the movements of every atom in a DNA duplex containing this compound, solvated in water with counter-ions, over nanoseconds to microseconds. These simulations can reveal:

Structural Perturbations: How the bulky 5-methylmercapto group affects the local helix geometry, such as base pair stacking, propeller twist, and groove dimensions.

Duplex Stability: By calculating the free energy of binding, MD simulations can predict whether the modification stabilizes or destabilizes the DNA duplex compared to a natural thymine (B56734) base.

Flexibility and Dynamics: The simulation can show if the modified region becomes more rigid or more flexible, which can have significant implications for protein recognition and processing of the modified DNA.

Solvent Interactions: The degree of solvent exposure of the modified base can be assessed, which is relevant for understanding its chemical reactivity and interaction with DNA-binding proteins. semanticscholar.org

These insights are crucial for understanding the biological consequences of its incorporation into viral and cellular DNA, such as the impairment of DNA function observed in herpes simplex virus replication. nih.gov

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are used to investigate the electronic properties of molecules, providing fundamental insights into their structure, stability, and reactivity. For this compound, QM methods can be applied to understand how the 5-methylmercapto substituent alters the electronic character of the pyrimidine (B1678525) ring compared to the natural nucleoside, thymidine.

Key parameters derived from QM calculations include:

Atomic Charges: Determining the partial charge distribution across the molecule, which influences its electrostatic interactions with enzymes and DNA.

Molecular Orbitals: Visualizing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict sites of electrophilic and nucleophilic attack.

Electron Density: Mapping the electron density to identify regions of high and low electron concentration, which correlates with reactivity.

Reaction Energetics: Calculating the energy barriers for potential reactions, such as enzymatic phosphorylation or incorporation into DNA, to assess their feasibility.

These calculations can explain, for example, how the sulfur atom influences the p-electron system of the uracil (B121893) ring, potentially affecting base pairing fidelity and the susceptibility of the base to chemical modification.

In Silico Screening and Design of Novel Analogues for Mechanistic Probes

Computational methods play a pivotal role in the discovery and optimization of novel nucleoside analogs. In silico screening involves computationally evaluating large libraries of virtual compounds to identify those with a high probability of binding to a specific biological target. nanobioletters.com Starting with the this compound scaffold, virtual libraries of new analogs can be generated by systematically modifying the 5-position substituent, the sugar moiety, or other parts of the molecule.

These virtual compounds can then be docked into the active site of a target enzyme, and their predicted binding affinities are used to prioritize a smaller, more manageable set of compounds for chemical synthesis and experimental testing. This approach accelerates the discovery of more potent or selective inhibitors. johnshopkins.edu

Furthermore, computational tools are used to design novel analogs that can serve as mechanistic probes. For example, analogs can be designed with specific labels (e.g., fluorescent or photo-reactive groups) to study biological processes. jenabioscience.com By modeling how these modifications affect the molecule's interaction with its target, researchers can design probes that retain biological activity while enabling detailed experimental investigation. Structure-activity relationship (SAR) studies, which correlate chemical structure with biological activity, are greatly enhanced by these computational approaches. mdpi.com

Table 2: Examples of Designed Analogues and Their Intended Purpose

| Analogue Class | Modification Strategy | Intended Purpose | Computational Method |

| Fluorescent Probes | Attaching a fluorophore via a linker | Visualizing incorporation into DNA | Molecular Docking, MD Simulations |

| Photo-crosslinkers | Incorporating a photo-activatable group | Identifying binding partners | QM Calculations, Molecular Docking |

| Improved Binders | Modifying substituents for better fit | Enhancing enzyme inhibition | Virtual Screening, SAR Modeling |

| Click Chemistry Probes | Introducing alkyne or azide (B81097) groups | Labeling and detecting DNA synthesis | N/A |

Predictive Modeling of Metabolic Pathways and Cellular Responses

Predictive modeling aims to simulate the complex biological systems in which a compound like this compound acts. nih.gov This involves creating mathematical models of metabolic pathways and cellular signaling networks to predict the ultimate effect of the compound on the cell. universiteitleiden.nlcompcellbio.org

For this compound, a systems biology approach could model its uptake, phosphorylation by cellular or viral kinases, incorporation into DNA, and subsequent effects on DNA replication and cell cycle progression. nih.govnih.gov Such models integrate experimental data, including enzyme kinetics and measurements of cellular metabolite levels, to create a dynamic simulation of the compound's fate and effects. mdpi.comnih.gov

These predictive models can be used to:

Simulate the competition between this compound and natural nucleosides for enzymatic processing.

Predict the level of incorporation into DNA under different conditions.

Hypothesize how its presence in DNA triggers cellular responses, such as DNA repair or apoptosis.

Understand the differential effects observed in various cell types, such as the higher toxicity in mouse L cells compared to monkey kidney cells. nih.gov

By simulating these complex interactions, researchers can gain a deeper understanding of the compound's mechanism of action and predict its efficacy and potential effects in different biological contexts.

Q & A

Basic Research Questions

Q. What methodologies are optimal for detecting 2'-deoxyuridine analog incorporation into DNA during cell proliferation studies?

- Answer: Click chemistry-based detection of 5-ethynyl-2'-deoxyuridine (EdU) is preferred over antibody-dependent methods (e.g., BrdU) due to its compatibility with fixed cells, reduced DNA denaturation requirements, and higher sensitivity. EdU forms covalent bonds with fluorescent azides via copper-catalyzed [3+2] cycloaddition, enabling rapid and quantitative S-phase analysis . For BrdU, immunofluorescence with anti-BrdU antibodies requires DNA denaturation (e.g., HCl or heat treatment), which may compromise epitope integrity .

Q. How do researchers determine the optimal dose and exposure time for 2'-deoxyuridine analogs in vivo?

- Answer: Dose optimization requires tissue-specific validation. For example:

- BrdU: Subcutaneous implantation of 200 mg BrdU in rats achieves persistent labeling of proliferating cells in the forestomach without toxicity .

- EdU: In MCF7 cells, concentrations ranging from 0.1–50 μM (18-hour exposure) are tested to balance incorporation efficiency with cytotoxicity. Lower doses (0.1–1 μM) minimize off-target effects in sensitive tissues like the nervous system .

Q. What controls are essential when quantifying DNA synthesis using 2'-deoxyuridine analogs?

- Answer: Include:

- Negative controls: Untreated cells or tissues to baseline autofluorescence.

- Competition assays: Co-treatment with excess unlabeled thymidine or deoxyuridine to confirm specificity of analog uptake (e.g., 123I-IUdR uptake inhibition by UdR in tumor models) .

- Cell cycle synchronization: Hydroxyurea or serum starvation to validate S-phase-specific incorporation .

Advanced Research Questions

Q. How can contradictory data on proliferation rates from different 2'-deoxyuridine analogs be resolved?

- Answer: Discrepancies often arise from:

- Differential pharmacokinetics: BrdU’s longer half-life may overestimate proliferation in tissues with slow clearance, whereas EdU’s rapid incorporation suits short-term assays .

- Tissue-specific metabolism: For example, 5-fluoro-2'-deoxyuridine (FdU) is converted to 5-fluorouracil (FUra) in intestinal cells via thymidine phosphorylase, altering its antiproliferative effects .

- Mitigation: Use orthogonal methods (e.g., Ki-67 staining or flow cytometry) to cross-validate results .

Q. What strategies optimize 2'-deoxyuridine analog protocols for chromatin-bound proteome studies?

- Answer: In Isolation of Proteins on Chromatin (iPOC), EdU-labeled DNA is crosslinked to streptavidin beads for proteomic analysis. Key optimizations include:

- Crosslink reversal time: 20 minutes at 95°C improves peptide recovery without degrading DNA-bound proteins .

- Concentration gradients: 10–20 μM EdU maximizes DNA-protein crosslinking efficiency in MCF7 cells while avoiding nonspecific binding .

Q. How can 2'-deoxyuridine analogs be integrated with multi-omics workflows to study DNA repair dynamics?

- Answer: Combine EdU labeling with:

- Proteomics: Streptavidin pulldown of EdU-bound chromatin paired with mass spectrometry identifies repair factors (e.g., BRCA1-deficient cells show altered nick resection proteins) .

- Metabolomics: Track analog conversion pathways (e.g., FdU→FUra) using LC-MS to correlate metabolite levels with cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.